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Compound of Interest

Compound Name: Tenoxicam

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of a
transdermal gel formulation containing Tenoxicam, a potent non-steroidal anti-inflammatory
drug (NSAID). By delivering Tenoxicam directly to the site of inflammation, transdermal
formulations aim to reduce the gastrointestinal side effects associated with oral administration.
[1][2] This guide covers various formulation strategies, including the use of nanocarriers to
enhance drug penetration, and outlines the key experimental procedures for characterization
and evaluation.

Formulation Strategies and Key Components

The development of an effective Tenoxicam transdermal gel involves the careful selection of
excipients to ensure optimal drug release, skin permeation, and stability. Several approaches
have been investigated, with a focus on overcoming the poor transdermal penetration of
Tenoxicam.[1]

Gelling Agents

Gelling agents form the structural matrix of the gel. Carbopol® polymers, particularly
Carbopol® 934 and 940, are widely used due to their excellent gelling capacity and
compatibility with other excipients.[3][4] The concentration of the gelling agent is a critical
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parameter influencing the viscosity and, consequently, the drug release profile of the
formulation.[3]

Penetration Enhancers

To improve the transport of Tenoxicam across the stratum corneum, various penetration
enhancers can be incorporated. These include:

e Solvents: Propylene glycol, polyethylene glycols (PEGSs), and ethanol are commonly used to
enhance drug solubility and partitioning into the skin.[4][5]

o Surfactants: Tween® 80 and Span® 80 can increase skin permeability by disrupting the lipid
bilayer of the stratum corneum.[3][6]

Nanocarrier-Based Formulations

Encapsulating Tenoxicam in nanocarriers has emerged as a promising strategy to significantly
improve its transdermal delivery. These systems can protect the drug from degradation, control
its release, and enhance its penetration into the skin.

o Ultradeformable Vesicles (Transfersomes®): These are highly elastic vesicles, typically
composed of phospholipids (e.g., soya lecithin) and an edge activator (a surfactant like
Tween® 80 or sodium deoxycholate), which can squeeze through pores much smaller than
their own diameter.[1][3]

o Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, offering
good biocompatibility and the ability to provide sustained drug release.[7]

o Ethosomes: These are lipid vesicles containing a high concentration of ethanol, which acts
as an efficient permeation enhancer.[5][8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Tenoxicam
transdermal gel formulations.

Table 1. Composition of Tenoxicam Gel Formulations
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. . Nanocarrier .
Formulation ID  Gelling Agent Key Excipients Reference
System

Ultradeformable ) )
_ Triethanolamine,
1.5% Carbopol®  Vesicles (Soya

G-2 o Methyl paraben, [1][3]
934 lecithin, Tween- 5 | b
ro araben
80) pylp
15% wiw )
F3 - Glycerin [4]
Carbopol® 934
Ethosomes
1.5% wiw o
F8 (Lecithin, - [8]
Carbopol® 934
Ethanol)
N Solid Lipid
SLN-gel Not specified ) - [7]
Nanoparticles
Pluronic/Lecithin
F19 - - [9]

Organogel

Table 2: In Vitro and Ex Vivo Performance of Tenoxicam Gel Formulations
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Transdermal Cumulative
Formulation ID  Flux (ug cm—2 Drug Release Key Findings Reference
h~?) (%)
Almost twice the
. ~60% after 24h _
G-2 (Vesicle Gel) 30.52 £0.75 ) flux of gel with [3]
(Rat Skin)
free drug.
Lower
permeation
G-4 (Free Drug ~30% after 24h
16.94 + 0.85 ] compared to [3]
Gel) (Rat Skin) )
vesicle-based
gel.
F8 (Ethosomal 95.06 £ 0.15% High in vitro ]
Gel) (in vitro) release rate.
Increased
Tenoxicam
activity and skin
SLN-gel - - [7]
level by 40% and
227%
respectively.
Highest release
F7 (Transdermal
- ~75% after 24h among tested [10]

Film)

film formulations.

Table 3: In Vivo Anti-inflammatory Activity of Tenoxicam Gel Formulations
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Edema

Formulation Animal Model o Time Point Reference
Inhibition (%)
) ] Carrageenan-
1% Tenoxicam in
induced rat paw 52% - [2]
Carbopol 940
edema
Carrageenan-
F3 (Carbopol )
] induced rat paw 78.26% 5 hours [4]
934 + Glycerin)
edema
] Carrageenan-
Tenoxicam ]
induced rat paw 85% 4 hours [11]
Nanogel
edema
Carrageenan- Significantly

G-2 (Vesicle Gel)

induced rat paw

edema

better than oral

Tenoxicam

[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the

development and evaluation of a Tenoxicam transdermal gel.

Preparation of Ultradeformable Vesicles containing

Tenoxicam

This protocol is based on the solvent injection method.[1][3]

Materials:

Tenoxicam

Soya lecithin

Surfactant (e.g., Tween® 80, Span® 80, Sodium deoxycholate)

Chloroform
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e Methanol

e Phosphate buffer (pH 7.4)

Procedure:

Dissolve the surfactant and soya lecithin in a 7:3 mixture of chloroform and methanol.

e Prepare an aqueous phase by dissolving Tenoxicam (0.5 mg/mL) in phosphate buffer (pH
7.4).

e Heat the aqueous phase to 55°C and maintain constant stirring.
 Inject the organic phase into the aqueous phase at a rate of 0.2 mL/min.

» Continue stirring to allow for the formation of vesicles and the evaporation of the organic
solvents.

Formulation of Tenoxicam Gel

This protocol describes the incorporation of Tenoxicam-loaded nanocarriers into a Carbopol®
gel.[1][3]

Materials:

Tenoxicam-loaded vesicle suspension

Carbopol® 934

Triethanolamine

Methyl paraben

Propyl paraben

Phosphate buffer (pH 7.4)

Procedure:
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o Disperse the desired amount of Carbopol® 934 (e.g., 1.5% w/w) in the Tenoxicam-loaded
vesicle suspension with gentle stirring.

o Add preservatives such as methyl paraben and propyl paraben and stir until dissolved.

e Neutralize the dispersion by adding triethanolamine dropwise until a transparent gel is
formed.

» Allow the gel to stand to remove any entrapped air bubbles.

In Vitro Drug Release Study

This study is performed using a Franz diffusion cell to evaluate the release of Tenoxicam from
the gel formulation.[3]

Apparatus and Materials:

» Franz diffusion cell

o Dialysis membrane or synthetic membrane

e Receptor medium (Phosphate buffer, pH 7.4)
e Magnetic stirrer

o Water bath maintained at 37 £ 0.5°C

o UV-Vis Spectrophotometer

Procedure:

¢ Mount the dialysis membrane on the Franz diffusion cell, separating the donor and receptor
compartments.

« Fill the receptor compartment with the receptor medium and ensure no air bubbles are
trapped.

e Place a known quantity of the Tenoxicam gel on the membrane in the donor compartment.
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e Maintain the temperature of the receptor medium at 37 £ 0.5°C and stir continuously.

e Withdraw samples (e.g., 1.5 mL) from the receptor compartment at predetermined time
intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

» Replace the withdrawn volume with fresh receptor medium to maintain sink conditions.

e Analyze the samples for Tenoxicam concentration using a UV-Vis spectrophotometer at the
appropriate wavelength (e.g., 368 nm).[1]

Ex Vivo Skin Permeation Study

This study assesses the permeation of Tenoxicam through excised animal skin.
Apparatus and Materials:

» Franz diffusion cell

» Excised rat or rabbit abdominal skin

¢ Receptor medium (Phosphate buffer, pH 7.4)

o Other materials as in the in vitro release study

Procedure:

o Excise the abdominal skin from a euthanized animal and remove the subcutaneous fat and
hair.

» Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor
compartment.

» Follow steps 2-7 of the in vitro drug release study protocol.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced

Paw Edema)

This model is used to evaluate the anti-inflammatory efficacy of the topical formulation.[2][7]
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Animals:

o Wistar rats (150-200 g)

Materials:

Tenoxicam gel formulation

Control gel (without Tenoxicam)

Carrageenan solution (1% w/v in saline)

Plethysmometer

Procedure:

Divide the rats into groups (e.g., control, standard, test formulation).

o Apply a known amount of the respective gel formulation to the plantar surface of the right
hind paw of each rat.

» After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution subcutaneously into
the plantar side of the treated paw to induce inflammation.

e Measure the paw volume using a plethysmometer immediately after carrageenan injection (0O
hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5 hours).

» Calculate the percentage of edema inhibition for each group relative to the control group.

Visualizations

The following diagrams illustrate key workflows and concepts in the development of a
Tenoxicam transdermal gel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b611289#development-of-a-transdermal-
gel-formulation-containing-tenoxicam]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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